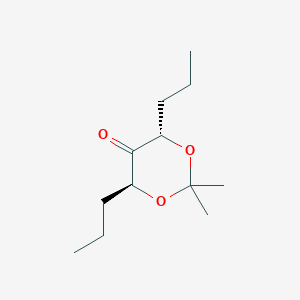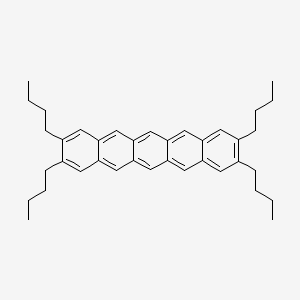
5-Bromo-5'-(6-bromohexyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of bromine atoms and a hexyl chain in this compound makes it particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by the introduction of a bromohexyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the hexyl chain using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and temperatures ranging from -78°C to room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like acetic acid, and temperatures around 0°C to room temperature.
Reduction: Lithium aluminum hydride, solvents like diethyl ether, and temperatures around 0°C to room temperature.
Major Products
Substitution: Various substituted bithiophenes depending on the reagent used.
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated bithiophenes or modified hexyl chains.
Applications De Recherche Scientifique
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene involves its interaction with molecular targets through its bromine atoms and thiophene rings. The bromine atoms can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the hexyl chain, making it less hydrophobic.
5,5’-Dibromo-2,2’-bithiophene: Contains two bromine atoms but no hexyl chain.
5-Hexyl-2,2’-bithiophene: Contains a hexyl chain but no bromine atoms.
Uniqueness
5-Bromo-5’-(6-bromohexyl)-2,2’-bithiophene is unique due to the presence of both bromine atoms and a hexyl chain. This combination enhances its reactivity and allows for diverse chemical modifications. The hexyl chain also increases its hydrophobicity, making it suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
219535-23-6 |
|---|---|
Formule moléculaire |
C14H16Br2S2 |
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
2-bromo-5-[5-(6-bromohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C14H16Br2S2/c15-10-4-2-1-3-5-11-6-7-12(17-11)13-8-9-14(16)18-13/h6-9H,1-5,10H2 |
Clé InChI |
QMLNWXWPLGERBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C2=CC=C(S2)Br)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
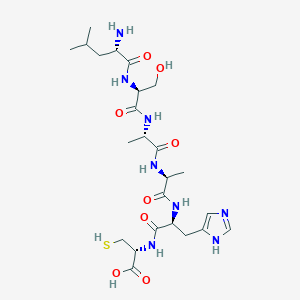
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
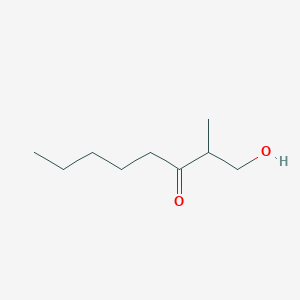
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
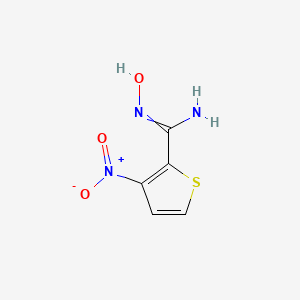
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
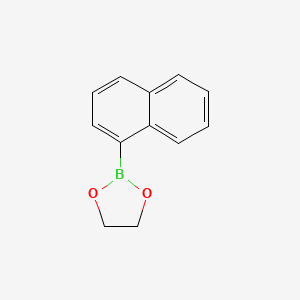
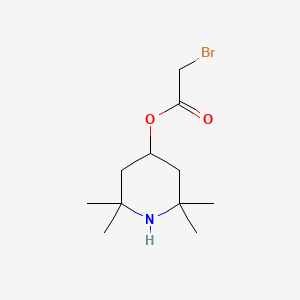
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
